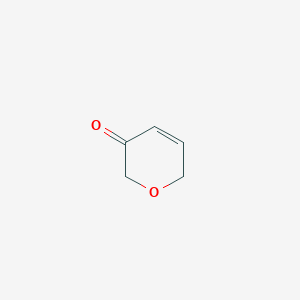

2H-Pyran-3(6H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2H-pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-5-2-1-3-7-4-5/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRYKNXDWXDXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405427 | |

| Record name | 2H-Pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98166-23-5 | |

| Record name | 2H-Pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dihydro-2H-pyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2h Pyran 3 6h One and Its Derivatives

Oxidative Rearrangements of Furan (B31954) Derivatives

The oxidative ring expansion of furan derivatives, particularly furfuryl alcohols, is the most prominent strategy for synthesizing 2H-pyran-3(6H)-one structures. This transformation, broadly known as the Achmatowicz rearrangement, involves the oxidation of a furan ring followed by an intramolecular cyclization to yield the desired 6-hydroxy-2H-pyran-3(6H)-one. nih.gov The reaction is highly valued for its ability to convert simple, often biomass-derived furans into densely functionalized pyranone building blocks. nih.govacs.org

Achmatowicz Rearrangement and its Catalytic Variants

The Achmatowicz reaction is a cornerstone transformation that converts furfuryl alcohols into substituted dihydropyranone acetals through an oxidative rearrangement process. nih.govacs.org Initially developed for the synthesis of monosaccharides, its scope has expanded to become a general and robust method for accessing substituted dihydropyrans and tetrahydropyrans. acs.org While classic methods often employ stoichiometric oxidants like m-chloroperoxybenzoic acid (m-CPBA) or bromine in methanol, modern advancements have focused on developing more sustainable catalytic versions to improve atom economy and reduce waste. acs.orgresearchgate.net These catalytic approaches include metal-catalyzed, enzymatic, and photolytic oxygenations. nih.govacs.org

Vanadium complexes have emerged as effective catalysts for the Achmatowicz rearrangement. A robust method utilizes low loadings of VO(OiPr)₃ as a catalyst in the presence of tert-butyl hydroperoxide (TBHP) as the oxidant. acs.orgnih.govacs.org This system cleanly converts furfurol into the synthetically important lactol, 6-hydroxy-2H-pyran-3(6H)-one. acs.orgacs.org A key advantage of this protocol is the use of nonaqueous conditions, which simplifies the isolation of the often water-soluble pyranone products. acs.orgnih.gov

Mechanistic studies, including kinetic analysis and ⁵¹V-NMR spectroscopy, have provided insight into the catalytic cycle. acs.orgacs.org The reaction shows a positive-order dependence on both furfurol and TBHP concentrations and a first-order dependence on the vanadium catalyst. acs.orgnih.gov Interestingly, the reaction exhibits a negative dependence on the concentration of 2-methyl-2-propanol, a byproduct of TBHP, which competes with the substrates for binding to the vanadium center, thereby inhibiting the reaction. acs.orgnih.gov Another efficient system employs cumene hydroperoxide (CHP) as the oxidant with VO(OiPr)₃, which has been shown to provide good yields for the synthesis of various substituted pyranones. clockss.org

| Substrate | Catalyst | Oxidant | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Furfuryl alcohol | VO(OiPr)₃ | CHP | DCM | 0 °C to RT | 72 | clockss.org |

| 1-(Furan-2-yl)ethanol | VO(OiPr)₃ | CHP | DCM | 0 °C to RT | 78 | clockss.org |

| Furfurol | VO(OiPr)₃ | TBHP | Not Specified | Not Specified | High-yielding | acs.org |

In pursuit of greener and more sustainable chemical processes, the first enzymatic Achmatowicz reaction has been developed. rsc.orgrsc.org This eco-friendly alternative utilizes a laccase from Trametes versicolor as the catalyst, with 4-acetamido-TEMPO as a mediator and aerial oxygen as the terminal oxidant. rsc.orgmdpi.com The reaction proceeds efficiently at room temperature in an aqueous solvent system. rsc.org

This biocatalytic method demonstrates high selectivity; the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols selectively affords 6-hydroxy-(2H)-pyran-3(6H)-ones with yields reaching up to 90%. rsc.orgrsc.org The proposed mechanism begins with the laccase-catalyzed ring opening of the furan-2-yl carbinol to a (Z)-enedione intermediate, which then undergoes a spontaneous intramolecular nucleophilic addition to form the final lactol product. rsc.org This enzymatic approach represents a significant advancement, avoiding the stoichiometric waste associated with traditional chemical oxidants. researchgate.net

| Substrate (Furan-2-yl carbinol) | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| (5-Methylfuran-2-yl)methanol | Laccase/4-acetamido-TEMPO | 90 | rsc.org |

| (5-Ethylfuran-2-yl)methanol | Laccase/4-acetamido-TEMPO | 85 | rsc.org |

| (5-Propylfuran-2-yl)methanol | Laccase/4-acetamido-TEMPO | 88 | rsc.org |

Visible-light-mediated photoredox catalysis has been successfully applied to the Achmatowicz rearrangement, offering a modern and clean method for the synthesis of dihydropyranones. acs.org This approach utilizes a photocatalyst, such as Ru(bpy)₃Cl₂·6H₂O, an oxidant like Na₂S₂O₈, and a mixed solvent system. acs.orgbeilstein-journals.org The reaction proceeds under mild conditions, often at room temperature, and generates easily separable byproducts, simplifying the purification process. acs.org

A significant advantage of this methodology is its potential for implementation in continuous flow reactors, which can drastically reduce reaction times and improve efficiency compared to traditional batch processes. beilstein-journals.orgnih.gov By using a photo-flow reactor, the conversion of furfuryl alcohols to dihydropyranones can be achieved in as little as 10 minutes. beilstein-journals.org Furthermore, this method can harness sunlight as a green and abundant energy source, enhancing its environmental credentials. beilstein-journals.orgnih.gov

Oxidation of Furfuryl Alcohols with Stoichiometric and Catalytic Oxidants

Beyond the specific variants of the Achmatowicz rearrangement, a broader range of oxidizing agents can be employed to convert furfuryl alcohols into this compound derivatives. acs.org The choice of oxidant is crucial and can influence reaction conditions, selectivity, and the generation of byproducts. While stoichiometric reagents have been historically significant, modern efforts are geared towards developing catalytic systems to improve sustainability. acs.orgclockss.org

N-Bromosuccinimide (NBS) is a widely used and effective reagent for the oxidative rearrangement of furfuryl alcohols to produce 6-hydroxy-2H-pyran-3(6H)-ones. nih.govacs.org NBS serves as a source of bromine for various electrophilic additions and is a versatile oxidizing agent. organic-chemistry.org The reaction is typically carried out in a buffered mixture of an organic solvent and water. nih.gov

The use of NBS for this transformation is a well-established procedure for preparing 2H-pyran-3(6H)-ones. acs.org The reaction proceeds via the formation of a bromonium ion intermediate, which facilitates the ring opening and subsequent rearrangement to the pyranone structure. While effective, a drawback of using NBS is the stoichiometric formation of succinimide as a byproduct, which can sometimes complicate product isolation. nih.govresearchgate.net

m-Chloroperbenzoic Acid (MCPBA) and Peracetic Acid Oxidation

m-Chloroperbenzoic acid (mCPBA) is a widely utilized oxidizing agent in organic synthesis. wikipedia.orgrsc.org It is particularly effective for various oxidative transformations, including the oxidation of carbonyl compounds, olefins, and furans. rsc.org The use of buffered peracetic acid has been shown to achieve the desired oxidation in good yield without oxidizing the furan ring itself. researchgate.net In the context of synthesizing this compound derivatives, mCPBA can be employed for the oxidation of specific precursors. For instance, the oxidation of alkylfurans with mCPBA can lead to the formation of α,β-unsaturated γ-dicarbonyl compounds, which are valuable intermediates. researchgate.net

The reaction conditions for mCPBA oxidations often involve dissolving the substrate in a suitable solvent, such as dichloromethane, and then adding mCPBA. The reaction progress can be monitored by techniques like thin-layer chromatography. A common workup procedure involves cooling the reaction mixture to precipitate out m-chlorobenzoic acid, a byproduct, followed by extraction and washing with a sodium bicarbonate solution to remove acidic impurities. rochester.edu

| Reagent | Substrate Type | Product Type | Key Features |

| m-Chloroperbenzoic Acid (mCPBA) | Alkylfurans | α,β-unsaturated γ-dicarbonyl compounds | Versatile and widely used oxidant. rsc.orgresearchgate.net |

| Peracetic Acid | Furan derivatives | Oxidized furan derivatives | Buffered conditions prevent furan ring oxidation. researchgate.net |

Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a yellow-orange salt that serves as a selective oxidizing agent for primary and secondary alcohols, converting them to aldehydes and ketones, respectively. wikipedia.orglibretexts.org This reagent is advantageous because it typically does not over-oxidize aldehydes to carboxylic acids, a common issue with stronger oxidizing agents, especially in the absence of water. wikipedia.orgorganicchemistrytutor.com The reaction is generally performed under anhydrous conditions in a solvent like dichloromethane. organic-synthesis.com

The typical procedure for a PCC oxidation involves adding the alcohol to a suspension of PCC in dichloromethane. wikipedia.org To simplify the work-up process and manage the formation of viscous byproducts, an adsorbent like Celite or powdered molecular sieves is often added to the reaction mixture. organic-chemistry.org This allows for the easy removal of reduced chromium salts and other byproducts by filtration. organic-chemistry.org PCC has also been utilized in the oxidative transposition of cyclic tertiary allylic alcohols to yield cyclic enones and in allylic oxidations, such as the conversion of dihydrofurans to furanones. wikipedia.org

| Reagent | Substrate Type | Product | Reaction Conditions |

| Pyridinium Chlorochromate (PCC) | Primary Alcohols | Aldehydes | Anhydrous CH₂Cl₂, Celite, RT wikipedia.orgorganic-synthesis.com |

| Pyridinium Chlorochromate (PCC) | Secondary Alcohols | Ketones | Anhydrous CH₂Cl₂, Celite, RT wikipedia.orgorganic-synthesis.com |

| Pyridinium Chlorochromate (PCC) | Cyclic Tertiary Allylic Alcohols | Cyclic Enones | Oxidative Transposition wikipedia.org |

| Pyridinium Chlorochromate (PCC) | Dihydrofurans | Furanones | Allylic Oxidation wikipedia.org |

Green and Sustainable Catalytic Oxidation Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable chemical processes. This includes the use of green catalysts and oxidants for the synthesis of fine chemicals.

Titanium Silicalite Molecular Sieve Catalysis with Hydrogen Peroxide

Titanium silicalite-1 (TS-1) is a zeolitic material that has garnered considerable attention as a heterogeneous catalyst for selective oxidation reactions. chemicalbook.comrsc.org A key advantage of TS-1 is its ability to catalyze oxidations using hydrogen peroxide (H₂O₂), a clean and relatively inexpensive oxidant that produces only water as a byproduct. acsmaterial.comnih.gov This catalytic system has been successfully applied to a variety of transformations, including alkene epoxidation, alcohol oxidation, and the hydroxylation of aromatic hydrocarbons. acsmaterial.comnih.gov

Specifically, the oxidation of furfuryl alcohols using TS-1 and hydrogen peroxide yields 6-hydroxy-2H-pyran-3(6H)-ones. researchgate.net The reaction is believed to proceed through the epoxidation of one of the furan double bonds, followed by rearrangement and cyclization of the intermediate enedione alcohol. researchgate.net This method is particularly effective for converting furfuryl alcohol into 6-hydroxy-2H-pyran-3(6H)-one, a versatile building block in organic synthesis. researchgate.net The catalytic activity of TS-1 is attributed to the isolated titanium (IV) sites incorporated within the zeolite framework. chemicalbook.comresearchgate.net

| Catalyst | Oxidant | Substrate | Product | Key Features |

| Titanium Silicalite-1 (TS-1) | Hydrogen Peroxide (H₂O₂) | Furfuryl Alcohols | 6-hydroxy-2H-pyran-3(6H)-ones | Green, heterogeneous catalysis; water as the only byproduct. acsmaterial.comresearchgate.net |

Cyclization and Rearrangement-Based Syntheses

Alternative synthetic routes to 2H-pyran-3(6H)-ones involve cyclization and rearrangement reactions, offering different pathways to access this heterocyclic core.

Gold-Catalyzed Oxidative Cycloalkoxylation of Alkynes

Gold catalysis has emerged as a powerful tool in modern organic synthesis for activating alkynes towards nucleophilic attack. nih.govnih.gov A notable application is the synthesis of isochroman-4-ones and this compound derivatives through a gold-catalyzed oxidative cycloalkoxylation of alkynes. nih.gov This reaction typically involves a gold(I) catalyst and an oxidant, such as a pyridine N-oxide, and proceeds under mild conditions with good functional group compatibility. nih.govacs.org

In one approach, the reaction of "furan-ynes" with N-oxides in the presence of a Au(I) catalyst can lead to the formation of pyranones. nih.govacs.org By replacing an N-Ts linker in the starting material with an oxygen linker, the synthesis of pyranones can be achieved with moderate to high yields and, in most cases, complete E selectivity. acs.org This methodology has been extended to a broad substrate scope, allowing for the synthesis of various functionalized pyranones. nih.gov Furthermore, an expedient synthesis of bicyclic/polycyclic 2H-pyran-3(6H)-ones can be realized through a cascade cyclization triggered by oxidative gold catalysis. rsc.org This process involves the formation of an α-oxo gold carbene intermediate from the oxidation of an alkyne. rsc.org

| Catalyst System | Substrate | Product | Key Features |

| Au(I) / N-oxide | Furan-ynes with O-linker | Functionalized Pyranones | Mild conditions, good functional group compatibility, high E selectivity. nih.govacs.org |

| Gold Catalyst | Bispropargyl ethers | Bicyclic/polycyclic 2H-pyran-3(6H)-ones | Cascade cyclization, formation of α-oxo gold carbene intermediate. rsc.org |

Stereoselective and Enantioselective Synthetic Routes

The synthesis of chiral this compound derivatives has been a subject of significant research, leading to the development of several stereoselective and enantioselective methodologies. These approaches are crucial for accessing enantiomerically pure compounds, which are often required for biological applications.

Lipase-Catalyzed Kinetic Resolution of Hydroxypyranones

Lipases are versatile biocatalysts that have been widely employed in the kinetic resolution of racemic alcohols due to their enantioselectivity, mild reaction conditions, and high efficiency. researchgate.netmdpi.comunits.it The principle of lipase-catalyzed kinetic resolution lies in the differential rate of acylation of the two enantiomers of a racemic alcohol. One enantiomer is acylated at a much higher rate than the other, allowing for the separation of the faster-reacting enantiomer (as its ester) from the slower-reacting one (which remains as the alcohol). researchgate.net

While direct studies on the lipase-catalyzed kinetic resolution of 6-hydroxypyranones are not extensively documented in the reviewed literature, the successful application of this methodology to structurally similar γ-hydroxy-α,β-unsaturated lactones, such as 5-hydroxy-5H-furan-2-one, provides a strong precedent. In one study, the lipase from Penicillium roqueforti (Lipase R) immobilized on Hyflo Super Cell was used to catalyze the acylation of racemic 5-hydroxy-5H-furan-2-one with vinyl acetate. core.ac.uk This process represents a second-order asymmetric transformation where the unreactive enantiomer racemizes in situ, theoretically allowing for a 100% conversion to a single enantiomer of the acylated product. core.ac.uk At 90% conversion, the product, acetic acid 5-oxo-2,5-dihydrofuran-2-yl ester, was obtained with an enantiomeric excess (ee) of 100%. core.ac.uk

The selection of the lipase, acyl donor, and solvent system is critical for achieving high enantioselectivity. For instance, Candida antarctica lipase B (CAL-B) is a commonly used and highly effective lipase for the resolution of various chiral alcohols. units.it The choice of acyl donor, such as vinyl acetate, is also important as it can influence the reaction rate and selectivity. core.ac.uk

Table 1: Lipase-Catalyzed Kinetic Resolution of a Hydroxypyranone Analogue

| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Reference |

| 5-hydroxy-5H-furan-2-one | Lipase R (Penicillium roqueforti) | Vinyl Acetate | Cyclohexane-Butyl Acetate (1:1) | 90 | 100 | core.ac.uk |

Asymmetric Redox Esterification with Chiral N-Heterocyclic Carbenes

Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of asymmetric transformations. One notable application is in the dynamic kinetic resolution of 6-hydroxypyranones through an asymmetric redox esterification process. This method allows for the conversion of a racemic starting material into a single diastereomer of the product in high yield and with high enantioselectivity.

In a representative study, a chiral NHC catalyzes the reaction between a racemic 6-hydroxypyranone and an α,β-unsaturated aldehyde (enal) or an alkynal. The reaction proceeds via a dynamic kinetic resolution, where the NHC catalyst selectively acylates one enantiomer of the hydroxypyranone while the other enantiomer undergoes in situ racemization. This process leads to the formation of the corresponding ester with excellent levels of enantio- and diastereocontrol. The resulting highly functionalized pyranone derivatives can serve as versatile building blocks for the synthesis of complex molecules, including sugar derivatives and natural products.

The success of this method hinges on the rational design of the chiral NHC catalyst, which is responsible for inducing the high degree of stereoselectivity observed in the redox esterification.

Table 2: NHC-Catalyzed Dynamic Kinetic Resolution of 6-Hydroxypyranones

| Hydroxypyranone Substrate | Aldehyde/Alkynal | Chiral NHC Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| Racemic 6-hydroxypyranone | Enal | Chiral Triazolium Salt | Good to High | High | High |

| Racemic 6-hydroxypyranone | Alkynal | Chiral Triazolium Salt | Good to High | High | High |

Palladium-Catalyzed Stereospecific Allylic Substitution

Palladium-catalyzed allylic substitution, also known as the Tsuji-Trost reaction, is a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org This reaction involves the reaction of a nucleophile with an allylic substrate that contains a leaving group, catalyzed by a palladium(0) complex. wikipedia.org The reaction proceeds through a characteristic π-allylpalladium intermediate. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst, ligand, and reaction conditions, making it a valuable tool in asymmetric synthesis. nih.gov

While the direct application of the Tsuji-Trost reaction for the synthesis of the core this compound structure is not extensively detailed, its principles can be applied to the synthesis of functionalized pyran derivatives. For instance, intramolecular versions of this reaction could be envisioned to construct the pyran ring system. More commonly, this methodology is used to introduce substituents at specific positions on a pre-formed pyranone scaffold.

Multicomponent Reaction Strategies for Functionalized Derivatives

Multicomponent reactions (MCRs) are convergent chemical processes in which three or more starting materials react in a single synthetic operation to form a product that contains the essential parts of all the initial reactants. semanticscholar.orgnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple starting materials. semanticscholar.org Several MCRs have been developed for the synthesis of functionalized pyran derivatives, including those based on the this compound scaffold. semanticscholar.orgnih.govresearchgate.netresearchgate.net

These reactions often proceed through a domino sequence of reactions, such as Knoevenagel condensation, Michael addition, and subsequent cyclization. semanticscholar.orgnih.gov The choice of catalyst, which can range from acidic or basic organocatalysts to metal-based catalysts, is crucial in promoting the desired reaction pathway and influencing the yield and purity of the product. semanticscholar.orgnih.gov

A common strategy for the synthesis of 4H-pyran derivatives, which are structurally related to 2H-pyran-3(6H)-ones, involves the one-pot reaction of an aldehyde, an active methylene compound (such as malononitrile), and a 1,3-dicarbonyl compound. semanticscholar.orgnih.gov Variations of this approach could potentially be adapted for the synthesis of the this compound ring system.

Table 3: Examples of Multicomponent Reactions for the Synthesis of Pyran Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |

| Aromatic Aldehyde | Malononitrile | Dimedone | Nano-silica sulfuric acid | 4H-Pyran | researchgate.net |

| Aromatic Aldehyde | Malononitrile | 1,3-Diketone | 2-Aminopyridine | 4H-Pyran | |

| Isocyanide | Isothiocyanate | Oxirane | Bu3P or TBPAc | Substituted Oxathiane | researchgate.net |

These multicomponent strategies offer a powerful and efficient means to access a wide range of functionalized pyran derivatives, which are of interest for various applications.

Chemical Reactivity and Mechanistic Investigations of 2h Pyran 3 6h One

Nucleophilic Addition Reactions of the α,β-Enone System

The conjugated system in 2H-pyran-3(6H)-one derivatives is a prime target for nucleophilic attack. These reactions can occur at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition), with the latter often being favored. masterorganicchemistry.compressbooks.pub The regioselectivity of these additions is influenced by the nature of the nucleophile and the substituents on the pyranone ring. researchgate.net

Michael Additions and Michael Adduct Formation

The Michael addition, a classic example of 1,4-conjugate addition, is a key reaction for functionalizing 2H-pyran-3(6H)-ones. masterorganicchemistry.com Various nucleophiles, including thiols, amines, and enolates, can be added to the C-5 position of the pyranone ring. nih.govaua.gr For instance, the reaction of this compound derivatives with thiols, such as p-aminothiophenol, leads to the formation of stable Michael adducts. aua.gr The stereochemistry of the addition can be influenced by kinetic or thermodynamic control. aua.gr

The resulting Michael adducts are valuable intermediates in organic synthesis. researchgate.net In some cases, these adducts have shown biological activity, which may be attributed to a retro-Michael reaction in vivo, regenerating the active α,β-enone system. nih.govaua.gr The synthesis of isonucleosides has been achieved through the Michael-type addition of uracils to 2H-pyran-3(6H)-ones. researchgate.net

Table 1: Examples of Michael Additions to this compound Derivatives

| Nucleophile | Product Type | Reference |

| Thiols (e.g., p-aminothiophenol) | Thioether adducts | aua.gr |

| Amines (e.g., ammonia) | Amino adducts | aua.gr |

| Uracil | Isonucleosides | researchgate.net |

| Thioaldose | Thiodisaccharides | researchgate.net |

Conjugate Addition of Organozinc Derivatives

Organozinc reagents are effective nucleophiles for the conjugate addition to α,β-unsaturated ketones, including this compound derivatives. nih.govtaylorfrancis.com This reaction provides a powerful method for carbon-carbon bond formation. nih.gov The use of organozinc halides, prepared by the direct insertion of zinc into organic halides, has been shown to result in excellent yields for the conjugate addition to enones, particularly when DME is used as the solvent instead of THF. nih.govrsc.org

The reactivity of organozinc reagents can be tuned by the presence of additives and the choice of solvent. rsc.org For instance, the uncatalyzed conjugate addition of aryl and alkylzinc halides to nonenolizable unsaturated ketones proceeds efficiently in DME. rsc.org Computational studies have suggested that the coordinating capabilities of DME stabilize a transition state involving two organozinc moieties, thereby lowering the activation energy of the reaction. rsc.org Chiral ligands have also been employed to achieve asymmetric conjugate addition of dialkylzinc reagents to pyranones, yielding products with high enantioselectivity. libretexts.org

Table 2: Conjugate Addition of Organozinc Reagents to Enones

| Organozinc Reagent | Enone Substrate | Solvent | Key Findings | Reference(s) |

| Aryl and alkylzinc halides | Nonenolizable unsaturated ketones | DME | Excellent yields, DME stabilizes transition state | nih.govrsc.org |

| Dialkylzinc reagents | Heterocyclic enones (e.g., pyranones) | Not specified | Asymmetric addition with chiral ligands | libretexts.org |

| Arylzinc chlorides | N-Boc-4-pyridone | Not specified | Rhodium-catalyzed addition | mdpi.com |

| Mixed aliphatic organozinc reagents | Michael acceptors and π-electrophiles | Acetonitrile | Catalyst-free multicomponent reactions | mdpi.com |

Hydride Reductions of the Carbonyl Group

The carbonyl group of this compound can be selectively reduced by hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). aua.gr These reductions typically yield the corresponding alcohol. The stereoselectivity of the reduction can be influenced by the substituents on the pyranone ring and the choice of reducing agent. researchgate.net

For example, the hydride reduction of certain this compound derivatives has been shown to produce a single isomer with an equatorial hydroxyl group. aua.gr In some cases, stereoselective reductions can be achieved using sterically hindered hydride reagents. libretexts.org The stereochemical outcome of these reactions can be rationalized by considering steric and electronic effects. researchgate.net The reduction of the carbonyl group in Michael adducts has been observed to decrease antimicrobial activity, highlighting the importance of the enone system for biological function. aua.gr

Electrophilic Transformations and Oxidative Processes

Beyond nucleophilic additions, the this compound scaffold can undergo various electrophilic and oxidative reactions, further expanding its synthetic utility.

Selective Oxidation of Functional Groups Leading to Diones

Derivatives of this compound can be selectively oxidized to produce diones. aua.gr For instance, the oxidation of a this compound derivative with an excess of N-bromosuccinimide (NBS) at higher temperatures can lead to the formation of a 2H-pyran-3,5-dione. aua.gr This same dione (B5365651) product can also be obtained through the oxidation of the corresponding 5-hydroxy-2H-pyran-3(6H)-one with John's reagent. aua.gr The synthesis of pyrano[3,4-c]pyran-4,5-diones has also been reported from suitably functionalized 2H-pyran-2-ones. researchgate.net

Substitution Reactions at the Hydroxyl or Acetyloxy Group

The hydroxyl or acetyloxy group at the C-6 position of the pyranone ring can be readily substituted. researchgate.net For example, 6-hydroxy-2H-pyran-3(6H)-ones can be converted to the corresponding esters by reaction with acyl chlorides, such as p-nitrobenzoyl chloride. aua.gr These substitution reactions provide a means to introduce a variety of functional groups at this position, which can influence the biological activity of the resulting compounds. nih.govaua.gr For instance, the introduction of a p-nitrobenzoyloxy group at C-6 has been shown to enhance antimicrobial activity. nih.gov

Cycloaddition Chemistry and Ylide Generation

The this compound framework is a versatile precursor for generating reactive intermediates, such as oxidopyrylium ylides, which readily undergo cycloaddition reactions. These reactions provide efficient routes to complex carbocyclic and heterocyclic systems. Additionally, the pyranone ring itself can act as a dienophile in Lewis acid-promoted cycloadditions.

Oxidopyrylium ylides are 1,3-dipoles that can be generated from derivatives of this compound. A common method involves the treatment of 6-acetoxy or 6-hydroxy derivatives of this compound. The elimination of the leaving group at the C-6 position leads to the formation of the ylide. These ylides are highly reactive intermediates in [5+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct seven-membered rings and bridged bicyclic systems. researchgate.net

A notable advancement in the generation of oxidopyrylium ylides involves the use of a palladium catalyst. vulcanchem.comacs.org For instance, 6-acetoxy-6-acetoxymethyl-2H-pyran-3(6H)-one can be efficiently converted to the corresponding oxidopyrylium ylide using a palladium catalyst. vulcanchem.comnih.gov This method has been shown to be effective for subsequent [5+2] cycloadditions with substituted styrenes, particularly electron-rich ones, leading to high yields of the cycloadducts. vulcanchem.comacs.org The reaction is also applicable to exo-methylene cyclic compounds. vulcanchem.com

The general scheme for the generation of oxidopyrylium ylides and their subsequent [5+2] cycloaddition is depicted below:

Scheme 1: Generation of Oxidopyrylium Ylide and [5+2] Cycloaddition

(Where OLG is a leaving group)

The utility of this chemistry is highlighted in the synthesis of natural products containing the 8-oxabicyclo[3.2.1]octane core. researchgate.net The stereochemical outcome of these intramolecular cycloadditions can be influenced by substituents on the tether connecting the ylide and the olefin. researchgate.net

Optically active 2-alkoxy-2H-pyran-3(6H)-ones have been utilized as dienophiles in Diels-Alder cycloadditions. thieme-connect.comnih.gov These reactions, when performed under thermal conditions with dienes like 2,3-dimethylbutadiene and butadiene, afford moderate yields of the corresponding cycloadducts with good diastereofacial selectivity. thieme-connect.comnih.gov

The efficiency and diastereoselectivity of these cycloadditions can be significantly enhanced by the use of Lewis acids. thieme-connect.comnih.gov Optimized Lewis acid-promoted conditions lead to higher yields (around 80%) and diastereoselectivities (greater than 94%). thieme-connect.comnih.gov The major diastereomer formed is typically the result of the diene approaching from the less sterically hindered face of the dihydropyranone. thieme-connect.comnih.gov

The table below summarizes the effect of Lewis acids on the Diels-Alder reaction of a 2-alkoxy-2H-pyran-3(6H)-one with 2,3-dimethylbutadiene.

| Entry | Conditions | Yield (%) | Diastereoselectivity |

| 1 | Thermal | ~50 | >80% |

| 2 | Lewis Acid | ~80 | >94% |

Valence Isomerism and Tautomerism Studies

The structural dynamics of this compound and its derivatives are influenced by valence isomerism and tautomerism, which affect their stability and reactivity.

2H-pyrans can undergo a reversible oxa-6π-electrocyclization to exist in equilibrium with their corresponding open-chain valence isomers, the 1-oxatrienes. nih.gov This valence tautomerism is a key determinant of the chemical properties of these heterocycles. nih.gov The position of this equilibrium is sensitive to steric and electronic factors. For instance, steric destabilization of the dienone form shifts the equilibrium towards the cyclic 2H-pyran. nih.gov

Pyranones, including derivatives of this compound, can also exhibit keto-enol tautomerism. vulcanchem.com In substituted 2H-pyran-3(6H)-ones, such as those with a hydroxyl group at the 4-position, an equilibrium can exist between the keto form and one or more enol forms. scifiniti.comresearchgate.net Computational and spectroscopic studies, including IR, Raman, and NMR spectroscopy, have been employed to investigate these tautomeric equilibria. nih.govscifiniti.com For certain 3-acyl-4-hydroxy-2H-pyran-2-ones, the 4-hydroxy enol tautomer is found to be the dominant form in the crystalline state. scifiniti.com The solvent can also influence the position of the tautomeric equilibrium. scifiniti.com

Mechanistic Pathways of Key Transformations (e.g., Achmatowicz Rearrangement)

The Achmatowicz rearrangement is a cornerstone transformation in the chemistry of furan (B31954) derivatives, providing a powerful method for the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones from furfuryl alcohols. thieme-connect.comnih.gov This oxidative ring expansion is a key step in the synthesis of many carbohydrates and other natural products.

The generally accepted mechanism for the Achmatowicz rearrangement involves the initial oxidation of the furan ring, often with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) or bromine in a buffered solution. thieme-connect.com This is believed to proceed through a Prilezhaev-like epoxidation of the furan double bond. thieme-connect.com The resulting unstable epoxide then undergoes rearrangement.

Recent developments have focused on greener and more efficient protocols for the Achmatowicz rearrangement. These include electrochemical methods and visible-light-mediated photocatalytic approaches. beilstein-journals.org The photochemical mechanism proposes the generation of an oxocarbenium intermediate via a single-electron transfer (SET) from the furfuryl alcohol to a photocatalyst. beilstein-journals.org This intermediate then reacts with water, followed by rearrangement to afford the 6-hydroxy-2H-pyran-3(6H)-one product. beilstein-journals.org

A simplified representation of the key mechanistic steps in the classical Achmatowicz rearrangement is as follows:

Oxidation of the Furan Ring: The furan ring of the furfuryl alcohol is oxidized to form an epoxide or a related activated intermediate.

Ring Opening and Hemiacetal Formation: The intermediate undergoes ring opening, often facilitated by a nucleophilic attack of a solvent molecule (e.g., water or alcohol) at the C5 position of the furan ring.

Rearrangement and Tautomerization: A subsequent rearrangement and tautomerization lead to the formation of the stable 6-hydroxy-2H-pyran-3(6H)-one.

The versatility of the Achmatowicz reaction has been expanded through various modifications, allowing for the synthesis of a wide array of functionalized pyranones. nih.gov

Applications of 2h Pyran 3 6h One and Its Derivatives in Advanced Synthesis

Role as Chiral Synthons and Versatile Building Blocks

Derivatives of 2H-pyran-3(6H)-one, particularly those bearing hydroxyl or alkoxy groups, are recognized as highly useful chiral synthons. researchgate.netresearchgate.net Their value stems from the presence of multiple functionalities and stereogenic centers, which can be manipulated to construct a variety of complex natural products. researchgate.netresearchgate.net The stereochemistry of additions to the pyranone ring is often directed by the existing substituents, allowing for a high degree of stereocontrol in synthetic transformations. researchgate.net These compounds are considered crucial building blocks in organic synthesis, enabling the creation of more complex organic molecules through reactions like oxidation and substitution. cymitquimica.com

Construction of Racemic Monosaccharides and Sugar Analogues

This compound and its derivatives are of significant interest as reactive substrates for the synthesis of racemic monosaccharides. researchgate.netresearchgate.net The Achmatowicz reaction, a key transformation in this field, converts furan (B31954) derivatives into functionalized pyranones, which serve as crucial intermediates. tubitak.gov.tr This method provides access to a new class of sugar compounds, 2,3-dideoxy-DL-alk-2-enopyranos-4-uloses, which can be further converted into methyl 2,3-dideoxy-DL-alk-2-enopyranosides. researchgate.net The versatility of these pyranone-based synthons allows for the synthesis of a wide range of sugar analogues, which are important for studying biological processes and developing new therapeutic agents. tubitak.gov.tr For instance, they have been employed in the synthesis of various D- and L-sugars, highlighting their potential in preparing rare sugars for medicinal chemistry applications. wiley-vch.de

Synthesis of Stereoisomeric Pentoses and Phosphorus-Containing Sugars

The application of 6-hydroxy-2H-pyran-3(6H)-one as a highly functionalized synthon extends to the synthesis of all stereoisomeric pentoses. tandfonline.comresearchgate.net This capability is crucial for exploring the diverse biological roles of these five-carbon sugars. smolecule.com Furthermore, this pyranone has been successfully utilized in the synthesis of phosphorus-containing sugars, a class of modified carbohydrates with potential therapeutic applications. tandfonline.comresearchgate.netsmolecule.com The ability to construct such a diverse range of sugar derivatives underscores the importance of this compound in carbohydrate chemistry.

Precursors for Natural Products and Derivatives

Optically active 6-hydroxy-, 6-alkoxy-, and 6-acyloxypyran-3-ones are highly valued as chiral synthons for the construction of a variety of natural products. researchgate.netresearchgate.net The inherent chirality and multiple functional groups within these molecules provide a template for building complex molecular architectures. researchgate.net For example, chiral glycosides derived from these pyranones are widely used templates for synthesizing numerous natural products, including amino sugars and antibiotic components. aua.gr The dynamic kinetic resolution of 6-hydroxypyranones has been shown to produce functionalized sugar derivatives and natural products in good to high yields with excellent stereocontrol. researchgate.net

Synthesis of Complex Organic Molecules and Heterocyclic Scaffolds

The utility of this compound extends beyond carbohydrate synthesis into the realm of complex organic and heterocyclic chemistry. researchgate.netmdpi.com These compounds serve as versatile platforms for constructing a variety of molecular frameworks. researchgate.net

Formation of Pyran-Annulated Heterocyclic Compounds

Derivatives of this compound are suitable for the synthesis of pyran-annulated heterocyclic compounds. researchgate.net For instance, 5,6-dihydro-2H-pyran-3(4H)-one can be used to form pyrano[3,2-b]quinolines. researchgate.net More efficient syntheses of pyrano[3,2-b]- or -[3,4-b]quinolones, -chromones, and -thiochromones have been achieved using derivatives such as enamines and silyl (B83357) enol ethers. researchgate.net

Preparation of Functionalized Pyranones (e.g., 2,5-diones)

The chemical reactivity of the this compound core allows for the preparation of various functionalized pyranones. A key transformation is the oxidation of the hydroxyl group at the 6-position to a carbonyl group, which results in the formation of 2,5-diones. For example, 6-hydroxy-2-methyl-2H-pyran-3(6H)-one can be oxidized to form 2-methyl-2H-pyran-3,6-dione. These resulting diones are themselves valuable intermediates for further synthetic applications. smolecule.com

Development of Tyramine (B21549) Derivatives

The this compound scaffold serves as a crucial intermediate in the synthesis of novel tyramine derivatives. smolecule.comresearchgate.net Furan chemistry is utilized in a synthetic pathway where 6-hydroxy-2H-pyran-3(6H)-ones act as keystone intermediates. This approach allows for the preparation of new α,β-disubstituted tyramine derivatives. researchgate.net Furthermore, this synthetic strategy has been successfully employed to derivatize tyramine with a molecule of GABA (gamma-aminobutyric acid), showcasing the flexibility of using pyranone intermediates for creating complex bioactive molecules. researchgate.net The process often involves leveraging the reactive functional groups on the pyranone ring to build more elaborate molecular architectures. smolecule.com

Construction of Spirocyclic Ketals and Polycyclic Systems

The pyranone ring is a foundational element for constructing more complex cyclic systems.

Spirocyclic Ketals: Derivatives of 2H-pyran-2-one undergo a carbanion-induced ring transformation reaction with compounds like 1,4-cyclohexanedione (B43130) monoethylene ketal to produce highly functionalized spirocyclic ketals. thieme-connect.commdpi.com This reaction is initiated by the nucleophilic attack of a carbanion on the C6 position of the pyranone ring, leading to an intramolecular cyclization. thieme-connect.com The resulting intermediate can then undergo further reactions like decarboxylation and dehydration to yield the final spirocyclic ketal product. thieme-connect.com This method is efficient, often assisted by ultrasound irradiation, and avoids the use of harsh metal catalysts. thieme-connect.commdpi.com Some carbamate (B1207046) derivatives of this compound are described where substituents on the pyranone ring can together form a cyclohexane (B81311) ring attached in a spiro fashion. google.com

Polycyclic Systems: The this compound structure is also a key component in the synthesis of fused polycyclic systems. An expedient method for creating bicyclic and polycyclic 2H-pyran-3(6H)-ones involves a cascade cyclization triggered by oxidative gold catalysis. researchgate.net This process begins with the formation of an α-oxo gold carbene intermediate from an alkyne, which is then trapped by a tethered C-C triple bond. researchgate.net The resulting electrophilic intermediate facilitates intramolecular C-H insertions to construct the polycyclic framework. researchgate.net Another strategy involves the tandem Prins-type cyclization of 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol with various aldehydes to rapidly assemble polycyclic architectures, such as fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, in a single step with high diastereoselectivity. rsc.org

Applications in Pharmaceutical and Agrochemical Synthesis

Pyran derivatives are widely studied for their diverse biological activities, making them valuable in the development of new pharmaceuticals and agrochemicals. ontosight.ainih.gov

Pharmaceutical Applications: Derivatives of this compound have demonstrated significant potential as therapeutic agents. researchgate.net A notable area of activity is their antimicrobial effect, particularly against gram-positive bacteria. researchgate.netaua.gr The antimicrobial efficacy is influenced by the nature and size of substituents at the C-2 and C-6 positions of the pyranone ring, with bulkier groups often leading to greater antibacterial activity. researchgate.netaua.gr The α,β-enone system within the pyranone structure is considered essential for this activity. researchgate.net

Specific derivatives have shown promising minimum inhibitory concentrations (MIC). For instance, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one exhibited an MIC of 1.56 µg/mL against Staphylococcus aureus. aua.grnih.gov An even lower MIC of 0.75 µg/mL against Streptococcus sp. was recorded for 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one. aua.grnih.gov Beyond antibacterial action, pyran derivatives have been investigated for a range of pharmacological effects, including antiviral, anti-inflammatory, antioxidant, and neuroprotective properties, with some research exploring their potential in treating Alzheimer's disease. nih.govontosight.ai

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | 1.56 µg/mL aua.grnih.gov |

Agrochemical Applications: The biological activity of pyran derivatives extends to the field of agriculture. ontosight.ainih.gov They have been developed for use as insecticides and herbicides. nih.gov Additionally, certain 6-hydroxy-2H-pyran-3(6H)-one derivatives have been investigated for their anticoccidial properties, which are relevant for controlling parasitic diseases in poultry. researchgate.net The molecular structure of these compounds allows for potential interactions with various biological targets, making them candidates for exploration in the development of new agrochemicals. cymitquimica.com

Precursors for Polymeric Materials

The this compound ring system and its derivatives are not only useful for small molecule synthesis but also serve as precursors for polymeric materials. ontosight.aiontosight.ai A prominent example is the derivative 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), a lactone derived from CO2 and butadiene. rsc.org EVP, being 28.9% CO2 by weight, is a highly functionalized lactone that has garnered attention as an intermediary for creating polymers with high CO2 content. rsc.org This versatile platform can be polymerized through various strategies, including radical polymerizations and ring-opening polymerizations, to produce a wide array of polymer structures. rsc.org This highlights the potential of pyran-based monomers in developing new and more sustainable materials. ontosight.ai

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-hydroxy-2H-pyran-3(6H)-one |

| Tyramine |

| GABA (gamma-aminobutyric acid) |

| 1,4-cyclohexanedione monoethylene ketal |

| 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one |

| Staphylococcus aureus |

| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one |

| Streptococcus sp. |

| 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP) |

Biological Activities and Pharmacological Potential of 2h Pyran 3 6h One Derivatives

Antimicrobial Efficacy and Mechanism of Action

Derivatives of 2H-pyran-3(6H)-one have demonstrated notable antimicrobial properties, with their mechanism of action often linked to the α,β-unsaturated enone system, which is considered essential for their activity. aua.grnih.gov This system can interact with biological molecules, such as those containing sulfhydryl groups, thereby disrupting cellular functions. aua.gr

Antibacterial Activity against Gram-Positive Bacteria

A significant body of research highlights the efficacy of this compound derivatives against Gram-positive bacteria. aua.grresearchgate.net Studies have shown that the nature and size of substituents at the C-2 and C-6 positions of the pyranone ring play a crucial role in their antibacterial potency. aua.grnih.gov

Specifically, derivatives of 6-hydroxy-2H-pyran-3(6H)-ones with substituents at both C-2 and C-6 have shown considerable activity. aua.gruoa.gr It has been observed that bulkier substituents at the C-2 position tend to enhance antibacterial activity. aua.grnih.govuoa.gr For instance, the presence of a bulky aromatic group, such as biphenylyl or dibenzofuranyl, at the C-2 position, coupled with an ester or ether functionality at the C-6 position, has been associated with improved antimicrobial effects. aua.gr

Furthermore, the introduction of phenylthio, benzenesulfonyl, p-acetylaminobenzenesulfonyl, and p-bromophenyl substituents has been found to be beneficial for activity against Gram-positive bacteria. aua.grnih.govuoa.gr One notable derivative, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one, exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus. aua.grnih.govuoa.gr An even more potent compound, 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one, displayed an MIC of 0.75 µg/mL against a Streptococcus species. aua.grnih.govuoa.gr

The Michael adducts of these pyranones with thiols have also demonstrated activity, which is hypothesized to be due to a retro-Michael reaction in vivo. aua.grnih.govuoa.gr This suggests that the α,β-enone system is crucial for the biological action of these compounds. aua.grnih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives against Gram-Positive Bacteria

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 aua.grnih.govuoa.gr |

| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 aua.grnih.govuoa.gr |

| Dehydroacetic acid derivative (N-Ph) | Staphylococcus aureus | Identified as a potent inhibitor nih.gov |

| Dehydroacetic acid derivative (N-Me) | Staphylococcus aureus | Showed improved antibacterial activity nih.gov |

Antifungal Properties of Derivatives

In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal properties. ontosight.aiontosight.ai Dehydroacetic acid, a common pyrone derivative, and its analogues are known to possess antifungal activity. nih.gov The structural modifications of the pyranone core can lead to compounds with significant efficacy against various fungal pathogens. ontosight.ai

Antioxidant Potential and Free Radical Scavenging

Several this compound derivatives have been identified as having antioxidant capabilities, primarily due to their ability to scavenge free radicals. ontosight.aiontosight.ai This activity is often attributed to the presence of hydroxyl groups on the pyranone or associated phenyl rings, which can donate a hydrogen atom to neutralize reactive oxygen species. ontosight.ai

For instance, steroidal 2H-pyran derivatives have been evaluated for their in vitro antioxidant activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. jksus.org These studies demonstrated the potential of these compounds to mitigate oxidative stress. jksus.org Similarly, other pyran derivatives have shown the ability to quench DPPH radicals, indicating their free radical scavenging prowess. sciencescholar.us The antioxidant capacity of these compounds suggests their potential role in mitigating oxidative damage in biological systems.

Anticoccidial Activity of Pyranone Derivatives

Derivatives of this compound have shown promise as anticoccidial agents. aua.graua.gr Coccidiosis is a parasitic disease of the intestinal tract of animals, and the development of effective treatments is of significant importance in veterinary medicine. Research has shown that certain carbamate (B1207046) derivatives of this compound exhibit coccidiostatic activity. google.com

Furthermore, a series of 6-hydroxy-2H-pyran-3(6H)-ones and their derivatives have been investigated for their anticoccidial properties. researchgate.net Activity was particularly noted in compounds substituted with a 4-biphenylyl group. researchgate.net The anticoccidial drug clopidol, a 4-(1H)-pyridone, has served as a lead compound for the development of new agents, with some pyranone-related structures showing promise. researchgate.netacs.org

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound derivatives has been an area of active investigation. aua.grresearchgate.net Compounds with this scaffold have been shown to possess anti-inflammatory properties, suggesting their potential for the development of new therapeutic agents. ontosight.aiontosight.ainih.gov

One study investigated a tetrahydropyran (B127337) derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol, and found that it induced an antiedematogenic effect, reduced leukocyte migration, and decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6. rjpbr.com This indicates that the anti-inflammatory action of some pyran derivatives may be related to the inhibition of key inflammatory mediators. rjpbr.com Another study on a new 2H-pyran-2-one derivative isolated from Alpinia zerumbet also highlighted its anti-inflammatory constituents. researchgate.net

Antitumor and Anticancer Investigations

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a significant focus of research. ontosight.aiontosight.airesearchgate.net These compounds have shown promise as anticancer agents, with their activity being highly dependent on the substitution pattern around the pyranone ring. nih.govnih.gov

Polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have been synthesized and evaluated as novel anticancer agents. nih.gov Certain compounds from this series demonstrated potent antiproliferative activity against the SK-BR-3 breast cancer cell line, with IC50 values in the sub-micromolar range. nih.gov Importantly, these compounds showed significantly less toxicity towards a normal breast cell line. nih.gov

In another study, a class of 4-amino-2H-pyran-2-one (APO) analogs was identified as a new class of cytotoxic agents. nih.gov Structure-activity relationship (SAR) studies revealed that an aromatic ring at the 6-position and an aromatic amine at the 4-position are crucial for antitumor activity. nih.gov The most potent analogs exhibited ED50 values in the low nanomolar range against several cancer cell lines. nih.gov

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50/ED50) | Reference |

|---|---|---|---|

| Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivative 16c | SK-BR-3 (breast cancer) | 0.21 µM | nih.gov |

| Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivative 16d | SK-BR-3 (breast cancer) | 0.15 µM | nih.gov |

| 4-Amino-2H-pyran-2-one analog 19 | Various | 0.059–0.163 μM | nih.gov |

| 4-Amino-2H-pyran-2-one analog 27 | Various | 0.059–0.163 μM | nih.gov |

| Hydroquinone-Chalcone-Pyrazoline Hybrid 8 | HT-29 (colorectal carcinoma) | pIC50 of 4.51 | mdpi.com |

Other Therapeutic and Biological Activities

The versatile scaffold of this compound has enabled the development of derivatives with a wide array of biological activities beyond primary antimicrobial and anticancer effects. These compounds have been investigated for their ability to modulate enzyme functions, combat viral infections, and inhibit key proteins in inflammatory pathways.

Derivatives of this compound are recognized for their capacity to interact with and modulate the activity of various biomolecules, particularly enzymes. smolecule.com The structure of 6-hydroxy-2H-pyran-3(6H)-one, for instance, allows for specific binding interactions that can influence enzyme activity and stability. smolecule.com The presence of functional groups like hydroxyl and carbonyl moieties contributes to their reactivity and ability to form hydrogen bonds and other non-covalent interactions with biological targets. smolecule.comiosrjournals.org

One notable area of investigation is the inhibition of α-chymotrypsin. A series of 2-pyranones with different substituents at positions 3, 4, 5, and 6 were synthesized to study their binding and inactivation of this enzyme. nih.gov The binding affinity was sensitive to these substitutions, with phenyl groups enhancing binding, while alkyl groups resulted in poorer binding. nih.gov Specifically, 6-chloro-2-pyranones with a 4-phenyl or 3-(2-naphthylmethyl) substituent were found to be rapid inactivators of chymotrypsin. nih.gov

Furthermore, the pyranone scaffold is considered a valuable building block in medicinal chemistry, partly due to its ability to act as a peptide bond isostere and form hydrogen-bond interactions with the hinge region of kinases. frontiersin.orgnih.gov This interaction is crucial for achieving binding affinity to various protein kinases, including those involved in cancer and inflammation. frontiersin.orgnih.gov Some derivatives have also been shown to interact with and block molecules containing sulfhydryl (-SH) groups, such as coenzyme A and cysteine, indicating a potential mechanism for their biological effects. aua.gr

Table 1: Examples of Enzyme and Biomolecule Interactions by Pyranone Derivatives

| Derivative Class | Target Biomolecule | Observed Effect | Reference |

|---|---|---|---|

| 6-Substituted 2-pyranones | α-Chymotrypsin | Inactivation/Inhibition | nih.gov |

| Pyridinone-containing compounds | Protein Kinases (general) | H-bond interactions with hinge region | frontiersin.orgnih.gov |

| 2H-pyran-3(6H)-ones | SH-containing molecules (e.g., Cysteine) | Blocking of -SH groups | aua.gr |

| (3,4-Dihydro-2H-pyran-2-yl)-methylamine | Enzymes and Receptors | Modulation of activity |

The pyranone structural motif has been explored for its potential in developing antiviral agents. Coumarin (a benzopyrone) derivatives, for example, have demonstrated efficacy against influenza viruses, primarily by modulating the host's immune response. Their mechanism can involve the inhibition of viral replication and the enhancement of host antiviral defenses through the activation of interferon pathways.

In a more targeted approach, a series of substituted aryl glycoside analogs of gastrodin (B1674634), which contain a tetrahydropyran ring, were identified as a novel class of potential anti-influenza agents. nih.gov The most potent compound from this series, methyl 4-fluoro-3-((2S,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)-tetrahydro-2H-pyran-2-yloxy) benzoate (B1203000), showed significant inhibitory activity against Influenza A strains H3N2 and H1N1, with IC50 values of 44.4 µM and 34.4 µM, respectively. nih.gov Some of these derivatives also displayed activity against an oseltamivir-resistant strain of Influenza B. nih.gov While the pyran-2-one based anti-HIV agent (+)-Calanolide A is well-documented, research continues to expand into other viral targets. nih.gov

Table 2: Anti-Influenza Activity of Selected Pyran-Containing Compounds

| Compound/Class | Virus Strain(s) | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Methyl 4-fluoro-3-((...)-tetrahydro-2H-pyran-2-yloxy) benzoate (1a) | Influenza A (H3N2) | 44.4 µM | nih.gov |

| Methyl 4-fluoro-3-((...)-tetrahydro-2H-pyran-2-yloxy) benzoate (1a) | Influenza A (H1N1) | 34.4 µM | nih.gov |

| Compound 2a (a gastrodin analog) | Influenza B (oseltamivir-resistant) | 6.25 µM | nih.gov |

| Coumarin derivatives | Influenza viruses | Inhibition of replication |

The this compound scaffold has emerged as a promising framework in the search for new drugs against Mycobacterium tuberculosis (M. tb). nih.govresearchgate.net This interest is partly because α-pyrones are involved in the formation of the M. tb cell wall, suggesting that derivatives could interfere with this crucial process. nih.govresearchgate.net

A synthesized library of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones (CHPs) was evaluated against the virulent M. tb H37Rv strain. nih.gov Two compounds from this series, 2a and 2u, demonstrated noteworthy activity with a Minimum Inhibitory Concentration (MIC) of 4 µg/ml. nih.gov This level of activity is comparable to some clinically used anti-TB drugs like ethambutol (B1671381) and levofloxacin. nih.gov Importantly, these compounds were specific to M. tb and did not show activity against other bacteria or non-tuberculous mycobacteria, a desirable trait for targeted therapy. nih.gov

The natural product (+)-Calanolide A, a pyran-2-one derivative, has also shown significant inhibitory activity against M. tb H37Rv, further validating this scaffold as a source of anti-TB leads. nih.gov Some research has focused on designing pyranone derivatives as inhibitors of specific mycobacterial enzymes, such as InhA, which is an essential target for M. tb survival. nih.gov While some synthesized pyrrolidinone derivatives were not potent InhA inhibitors, they still showed activity against M. tb growth, suggesting they may act via a different mechanism. nih.gov

Table 3: Anti-Tuberculosis Activity of this compound Derivatives

| Compound | Target/Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 2a (CHP derivative) | M. tuberculosis H37Rv | 4 µg/ml | nih.gov |

| Compound 2u (CHP derivative) | M. tuberculosis H37Rv | 4 µg/ml | nih.gov |

| (+)-Calanolide A | M. tuberculosis H37Rv | Significant Inhibition | nih.gov |

The p38α mitogen-activated protein kinase (p38α MAPK) is a key enzyme in the inflammatory cascade, making it a significant target for anti-inflammatory drugs. frontiersin.orgnih.gov The kinase is involved in the biosynthesis of pro-inflammatory cytokines like TNF-α and IL-1. researchgate.net Several pyranone-related structures have been developed as potent inhibitors of p38α.

N-aryl pyridinones, which are structurally related to pyranones, have been identified as a selective chemotype for p38α inhibition, with some analogs demonstrating robust inhibitory activity at nanomolar concentrations. frontiersin.orgnih.gov For example, compound 85a from a series of N-aryl derivatives showed a remarkable cellular IC50 of 12 nM. frontiersin.orgnih.gov

More directly, a derivative named R1487, which contains a tetrahydro-2H-pyran-4-ylamino moiety, was identified as a highly selective inhibitor of p38α MAPK with an IC50 of 10 nM. caymanchem.commedchemexpress.com It is highly selective for the α isoform over the β isoform. caymanchem.com Another related compound, Pamapimod, is also a potent p38α inhibitor (IC50 = 14 nM) and has demonstrated the ability to block the production of inflammatory cytokines. caymanchem.com These findings highlight the potential of incorporating a pyran ring system in the design of specific and potent anti-inflammatory agents targeting the p38α MAPK pathway. mdpi.comnih.gov

Table 4: Inhibition of p38α MAPK by Pyran-Related Compounds

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| R1487 | p38α MAPK | 10 nM | caymanchem.com |

| Pamapimod | p38α MAPK | 14 nM | caymanchem.com |

| Compound 85a (N-aryl pyridinone) | p38α MAPK | 12 nM (cellular) | nih.gov |

| Chromone derivative 8a | p38α MAPK | 17 nM | researchgate.net |

Structure-Activity Relationship (SAR) Studies of Substituted 2H-Pyran-3(6H)-ones

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound derivatives. iosrjournals.org Studies have shown that the biological activity of these compounds is highly dependent on the nature and position of substituents on the pyranone ring. iosrjournals.orgnih.gov

For general antimicrobial activity, the α,β-enone system within the 6-hydroxy-2H-pyran-3(6H)-one core is considered essential. aua.grnih.gov The size and nature of substituents at the C-2 and C-6 positions are strongly associated with the potency against gram-positive bacteria. nih.govresearchgate.net Specifically, bulkier substituents at the C-2 position tend to increase antibacterial activity. aua.grnih.gov For instance, introducing phenylthio, benzenesulfonyl, or p-bromophenyl groups was found to be beneficial for activity. nih.gov

In the context of anti-tuberculosis agents, SAR analysis of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones (CHPs) revealed that specific substitutions on the cinnamoyl ring were key to their potency. nih.gov The most active compounds, 2a and 2u, which had a 2,4-dichloro-phenyl and a 3,4,5-trimethoxy-phenyl group respectively, exhibited the lowest MIC values. nih.gov

For α-chymotrypsin inhibition, SAR studies on 2-pyranones highlighted the importance of substituents at multiple positions. nih.gov Phenyl substitution was found to be best for binding, while only 6-halopyrones demonstrated inactivation capabilities, with 6-chloro derivatives acting faster than 6-bromo ones. nih.gov

In anticancer applications, SAR studies of 4-amino-2H-pyran-2-one analogs indicated that an aromatic ring (like phenyl) at the C-6 position is critical for activity. nih.gov Furthermore, a secondary amine at the C-4 position is preferred over a tertiary amine, and specific substitutions on the aniline (B41778) group at this position can significantly increase potency. nih.gov

These SAR studies provide a rational basis for the future design of this compound derivatives with enhanced and specific biological activities. mdpi.com

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental tools for confirming the identity and purity of 2H-pyran-3(6H)-one derivatives. Each technique provides unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For the derivative 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one, the following spectral data has been reported:

¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) are observed at 6.83 (dd, J=10.3, 3.5 Hz, 1H), 6.08 (d, J=10.3 Hz, 1H), 5.67 (d, J=3.46 Hz), 4.74 (dd, J=6.2, 2.9 Hz, 1H), and 3.69 (dd, J=12.8, 2.6 Hz, 1H). tubitak.gov.tr

¹³C NMR (CDCl₃): Resonances are found at δ 196.5, 144.4, 127.5, 89.9, 87.8, and 42.5. tubitak.gov.tr

The data for another derivative, 2-butyl-6-hydroxy-2H-pyran-3(6H)-one, is also available. rsc.org In the case of 2,4-Dihydroxy-2-methyl-2H-pyran-3(6H)-one, while specific data is not available, analogous compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one show characteristic signals that can be used as a reference. vulcanchem.com

Interactive Data Table: NMR Data for 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one tubitak.gov.tr

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |

| ¹H | 6.83 | dd, J=10.3, 3.5 | Vinyl H |

| ¹H | 6.08 | d, J=10.3 | Vinyl H |

| ¹H | 5.67 | d, J=3.46 | H-6 |

| ¹H | 4.74 | dd, J=6.2, 2.9 | H-2 |

| ¹H | 3.69 | dd, J=12.8, 2.6 | -CH₂Cl |

| ¹³C | 196.5 | - | C=O (Ketone) |

| ¹³C | 144.4 | - | Vinyl C |

| ¹³C | 127.5 | - | Vinyl C |

| ¹³C | 89.9 | - | C-6 |

| ¹³C | 87.8 | - | C-2 |

| ¹³C | 42.5 | - | -CH₂Cl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyranone structures, characteristic absorption bands are expected. For instance, in 2,4-dihydroxy-2-methyl-2H-pyran-3(6H)-one, strong absorption bands are anticipated for the O-H stretch (3200–3500 cm⁻¹), the C=O stretch of the ketone (1650–1700 cm⁻¹), and the C-O stretch (1100–1250 cm⁻¹). vulcanchem.com The IR spectrum of 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione shows characteristic peaks at 1749 cm⁻¹ (C=O of pyrone) and 1255 cm⁻¹ (C-O). mdpi.com

Interactive Data Table: Characteristic IR Frequencies for Pyranone Derivatives vulcanchem.commdpi.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H | Stretch | 3200–3500 |

| C=O (pyrone) | Stretch | 1650–1700 (up to 1749) |

| C-O | Stretch | 1100–1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one, the mass spectrum shows a molecular ion peak (M⁺) at m/z 163. tubitak.gov.tr The mass spectrum of the related compound dihydro-6-methyl-2H-pyran-3(4H)-one has also been documented. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been used to study derivatives of 2H-pyran-2-one. For example, the crystal structure of (2Z,5E)-5-aryl-3-methylthio-5-(2-oxoindolin-3-ylidene)pent-2-enenitrile, a product derived from a 2H-pyran-2-one, was determined by single-crystal X-ray diffraction. beilstein-journals.org Similarly, the structure of other complex pyran derivatives has been elucidated, revealing details about bond lengths, bond angles, and crystal packing. rsc.orgmdpi.com For instance, a study on a 3-(3,3-dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one derivative confirmed a flat pyran ring based on X-ray data. scifiniti.com

Computational Chemistry and Molecular Modeling Applications

Computational methods are increasingly used to complement experimental data, providing insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study molecules like this compound and its derivatives.

DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311G**), have been employed to:

Optimize molecular geometries: These calculations can predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography. scifiniti.com

Predict vibrational spectra: Calculated IR and Raman spectra can aid in the assignment of experimental bands. scifiniti.com

Analyze electronic properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. scifiniti.combohrium.com

Investigate reaction mechanisms and tautomerism: DFT can be used to study the relative stabilities of different tautomers and to model reaction pathways. For example, the tautomerization of 3-(3,3-dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one was studied, revealing that the 4-hydroxy enol tautomer is dominant. scifiniti.com

Determine chiroptical properties: In conjunction with experimental data, DFT calculations can help assign the absolute configuration of chiral molecules. researchgate.net

Studies on related pyran systems have demonstrated the utility of DFT in understanding conformational preferences and the energies of different conformers like chair, boat, and twist forms. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape and intermolecular interactions of this compound and its derivatives. These simulations provide insights into the dynamic behavior of these molecules in various environments, which is crucial for understanding their reactivity and biological activity.

Computational studies have been conducted on various pyran derivatives to understand their stability and reactivity. For instance, MD simulations have been used to investigate the interactions of 2H-pyran-2-one derivatives with water molecules, providing insights into their behavior in aqueous environments. mdpi.com The simulations, often run for nanoseconds, track the trajectory of each atom, allowing for the analysis of conformational changes and the stability of different molecular forms. mdpi.com For example, in a study of highly functionalized spirocyclic ketals derived from 2H-pyran-2-ones, MD simulations were performed for 10 nanoseconds at 300 K to analyze their interactions with water. mdpi.com

The stability of different isomers can also be predicted using MD simulations in various solvent environments. These computational methods are particularly valuable for characterizing the three-dimensional properties of highly flexible molecules, such as certain complex pyran derivatives. acs.orgmaynoothuniversity.ie By combining MD simulations with quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can achieve a more accurate understanding of the molecule's properties, including its conformational preferences and the energy barriers between different states. mdpi.comnih.gov

A study on kojic acid fused 2-amino-3-cyano-4H-pyran derivatives utilized MD simulations to reveal that one of the synthesized compounds formed a stable complex with its target enzyme, demonstrating significant interactions with essential residues in the binding site throughout the simulation. researchgate.net Similarly, MD simulations have been employed to study the stability of protein-ligand complexes, such as those involving HIV-1 integrase inhibitors derived from 3-hydroxy-pyran-4-one, and to analyze conformational changes upon ligand binding. tandfonline.comfrontiersin.org

The following table summarizes key parameters often used in MD simulations of pyran derivatives:

| Parameter | Description | Typical Values/Settings |

| Simulation Time | The total time the molecular motion is simulated. | 10 ns or more mdpi.comtandfonline.com |

| Temperature | The temperature at which the simulation is run. | 300 K mdpi.com |

| Force Field | A set of parameters used to calculate the potential energy of the system. | OPLS3e, CHARMM mdpi.commaynoothuniversity.ie |

| Solvent Model | The model used to represent the solvent molecules. | Simple Point Charge (SPC) for water mdpi.com |

| Ensemble | The statistical ensemble that the simulation samples from (e.g., NVT, NPT). | NPT (isothermal-isobaric) mdpi.com |

These simulations are instrumental in predicting how this compound and its analogs will behave in a biological system, guiding further experimental work and drug design efforts.

Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com In the context of this compound and its derivatives, docking studies are pivotal for identifying potential biological targets and elucidating the molecular basis of their activity. ontosight.ai This in silico method helps to screen large libraries of compounds and prioritize those with the highest likelihood of interacting favorably with a specific protein target, such as an enzyme or receptor. bohrium.com

Docking studies have been successfully applied to various pyran derivatives to predict their binding modes and affinities for a range of biological targets. For example, derivatives of dihydro-2H-pyran have been shown through docking to interact with enzymes like kinases via hydrogen bonding and hydrophobic interactions. Research has also explored the antimicrobial potential of pyran derivatives, with docking studies providing insights into their interactions with microbial protein targets.